molecular formula C17H20N2O B5567055 1-(3-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea

1-(3-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea

Cat. No.: B5567055
M. Wt: 268.35 g/mol
InChI Key: MJQLEPXISOGEAC-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea typically involves the reaction of an isocyanate with an amine. One possible route is:

    Step 1: Synthesize 3-methylphenyl isocyanate by reacting 3-methylphenylamine with phosgene.

    Step 2: React 3-methylphenyl isocyanate with 2-(4-methylphenyl)ethylamine under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, with careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong conditions, potentially leading to the formation of quinones.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

1-(3-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a building block for biologically active molecules.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The aromatic rings and urea group could play roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-[2-(4-methylphenyl)ethyl]urea
  • 1-(3-Methylphenyl)-3-phenylurea
  • 1-(4-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea

Uniqueness

1-(3-Methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and interactions with other molecules

Properties

IUPAC Name

1-(3-methylphenyl)-3-[2-(4-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-13-6-8-15(9-7-13)10-11-18-17(20)19-16-5-3-4-14(2)12-16/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQLEPXISOGEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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